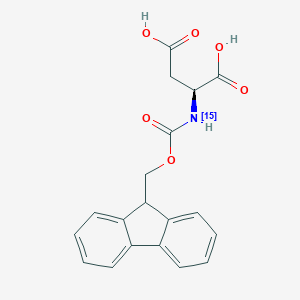

Fmoc-asp-OH--15N

Description

Historical Context of Isotope Labeling in Biomolecular Sciences

The use of isotopes as tracers in biological research dates back to the early 20th century, a period that saw the refinement of mass spectrometry, which enabled the differentiation of atoms based on mass. sigmaaldrich.comsigmaaldrich.com Rudolph Schoenheimer and David Rittenberg in the 1930s were pioneers in this field, utilizing deuterium (B1214612) (²H) and later ¹⁵N to trace the metabolic fate of fatty acids and amino acids. sigmaaldrich.com Their work overturned the static view of cellular constituents, revealing the dynamic state of body proteins, in a constant process of synthesis and degradation. sigmaaldrich.com This foundational research established isotopic labeling as a powerful technique to track the passage of specific atoms through metabolic pathways and biochemical reactions, laying the groundwork for its widespread application in modern biomolecular science. peptide.comnih.gov

Fundamental Principles of 15N Isotope Incorporation in Biological and Chemical Systems

Nitrogen is a fundamental component of amino acids and nucleic acids. The most abundant isotope of nitrogen is ¹⁴N, while ¹⁵N is a stable, non-radioactive isotope. The principle of ¹⁵N isotope incorporation involves replacing ¹⁴N with ¹⁵N in a molecule of interest. nih.gov This "labeling" can be achieved biosynthetically, by growing organisms in a medium where the sole nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl), or chemically, by using ¹⁵N-labeled precursors in synthetic reactions. embopress.org

Once incorporated, the ¹⁵N atom acts as a probe. Its presence can be detected by techniques sensitive to nuclear mass or magnetic properties. Mass spectrometry (MS) can distinguish between labeled and unlabeled molecules based on the mass difference of one dalton per incorporated ¹⁵N atom. medchemexpress.com Nuclear Magnetic Resonance (NMR) spectroscopy detects ¹⁵N nuclei due to their distinct gyromagnetic properties, allowing for the detailed structural and dynamic analysis of ¹⁵N-labeled proteins and peptides in solution. peptide.comsigmaaldrich.com

Role of the Fmoc Protecting Group in Advanced Amino Acid Chemistry and Peptide Synthesis

The chemical synthesis of peptides requires a precise, stepwise assembly of amino acids. A key challenge is to prevent unwanted reactions at the amino group of an incoming amino acid while its carboxyl group is activated for peptide bond formation. This is achieved by using a temporary "protecting group" for the α-amino group. acs.org

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). westmont.edu Introduced in the 1970s, its popularity stems from several advantageous properties:

Base Lability: The Fmoc group is stable under acidic and neutral conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). acs.orgnih.gov This orthogonality allows for the use of acid-labile protecting groups for amino acid side chains, which remain intact during the Fmoc removal step. nih.gov

Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. nih.gov This property allows for the real-time, spectrophotometric monitoring of the deprotection step in automated peptide synthesizers, ensuring each cycle of amino acid addition is complete. acs.org

Stability and Solubility: Fmoc-protected amino acids are typically crystalline, stable solids that are soluble in the organic solvents used for peptide synthesis. acs.org

This strategy, known as Fmoc/tBu chemistry, has become a standard method for the efficient and reliable synthesis of complex peptides. sigmaaldrich.comacs.org

Overview of the Strategic Utility of Fmoc-Asp-OH-15N in Contemporary Research Paradigms

Fmoc-Asp-OH-15N combines the benefits of ¹⁵N labeling with the efficiency of Fmoc-based peptide synthesis. Its strategic utility lies in the ability to introduce a ¹⁵N label at a specific, predetermined position (an aspartic acid residue) within a synthetic peptide or protein. This site-specific labeling is a powerful tool in several research areas. sigmaaldrich.com

Key Applications:

Protein Structure Determination by NMR Spectroscopy: In NMR studies of proteins, uniform ¹⁵N labeling can lead to complex spectra with significant signal overlap, especially for larger proteins. westmont.edu Site-specific labeling with Fmoc-Asp-OH-15N helps to simplify these spectra. By knowing exactly which amino acid is labeled, researchers can unambiguously assign specific signals in the NMR spectrum to that residue, aiding in the determination of the protein's three-dimensional structure and studying its interactions with other molecules. sigmaaldrich.comnih.govligsciss.comnih.gov

Metabolic Flux Analysis: While often associated with biosynthetic labeling, ¹⁵N-labeled peptides synthesized with Fmoc-Asp-OH-15N can serve as internal standards for quantitative mass spectrometry. nih.gov These standards are crucial for accurately measuring the turnover rates and flux through metabolic pathways involving specific proteins in complex biological samples. embopress.org

Mechanistic Enzymology: Synthesizing enzyme substrates or inhibitors containing a ¹⁵N-labeled aspartic acid residue allows researchers to probe the enzyme's active site and catalytic mechanism. Changes in the NMR signal of the ¹⁵N label upon binding to the enzyme can provide detailed information about the chemical environment and molecular interactions at the heart of catalysis.

The use of Fmoc-Asp-OH-15N provides researchers with a precise tool to construct custom-designed, isotopically labeled peptides, enabling sophisticated experiments to unravel the complexities of protein structure, function, and metabolism. sigmaaldrich.com

Data and Compound Information

Table 1: Physicochemical Properties of Fmoc-Asp-OH-15N

| Property | Value |

|---|---|

| CAS Number | 287484-33-7 sigmaaldrich.com |

| Molecular Formula | C₁₉H₁₇¹⁵NO₆ |

| Molecular Weight | 356.33 g/mol sigmaaldrich.com |

| Isotopic Purity | ≥98 atom % ¹⁵N sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 190 °C sigmaaldrich.com |

| Mass Shift | M+1 sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Role / Context |

|---|---|---|

| N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid | Fmoc-Asp-OH-15N | Primary subject of the article |

| L-Aspartic Acid | Asp, D | The amino acid from which the subject compound is derived |

| Nitrogen-15 | ¹⁵N | The stable isotope used for labeling |

| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | A reagent for attaching the Fmoc protecting group |

| Piperidine | A weak base used for Fmoc deprotection nih.gov | |

| N,N-Dimethylformamide | DMF | A polar solvent used in peptide synthesis acs.org |

| Dibenzofulvene | A byproduct of Fmoc cleavage nih.gov | |

| Deuterium | ²H | An early stable isotope used in metabolic studies sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-OICQNXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584052 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-33-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Preparation and Synthetic Integration of Fmoc Asp Oh 15n

Chemical Synthesis Strategies for Fmoc-Asp-OH-15N

The chemical synthesis of Fmoc-Asp-OH-15N typically begins with the isotopic enrichment of aspartic acid, followed by regioselective protection of the alpha-amino group with the Fmoc moiety, while ensuring the side-chain carboxyl group remains free (-OH).

The incorporation of the ¹⁵N isotope into aspartic acid can be achieved through several methods, starting with readily available ¹⁵N-enriched inorganic nitrogen sources. Common precursors include ¹⁵N-ammonium salts, such as ¹⁵N-ammonium chloride, or ¹⁵N-nitrite tandfonline.comthieme-connect.comeurekalert.orgnih.govisotope.com.

Enzymatic Synthesis: This approach leverages the specificity of enzymes to incorporate the ¹⁵N label. For instance, recombinant aspartase from Escherichia coli can catalyze the synthesis of ¹⁵N-L-aspartic acid from fumarate (B1241708) and ¹⁵N-ammonium chloride researchgate.net. Coupled enzymatic systems involving glutamate (B1630785) dehydrogenase and branched-chain amino acid aminotransferase have also been developed, allowing for the synthesis of ¹⁵N-enriched L-amino acids with yields typically ranging from 70-80% tandfonline.comnih.gov. These methods often utilize glucose dehydrogenase for NADPH regeneration and achieve isotopic enrichment levels of approximately 99 atom % ¹⁵N tandfonline.com.

Chemical Synthesis: Chemical routes involve organic synthesis methodologies. One approach utilizes ¹⁵N-labeled phthalimide (B116566) as a key intermediate, which is then coupled with hydroxy acid derivatives via Mitsunobu reactions to yield ¹⁵N-labeled amino acid hydrochlorides thieme-connect.com. Electrochemical methods have also emerged, offering a sustainable route to synthesize ¹⁵N-amino acids from ¹⁵N-nitrite and ketonic acids under ambient conditions, achieving yields between 68% and 95% for various amino acids eurekalert.org.

Table 1: ¹⁵N-Labeling Techniques for Aspartic Acid

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

| Precursors | ¹⁵N-Ammonium chloride, ¹⁵N-labeled glutamate | ¹⁵N-Ammonium salts, ¹⁵N-nitrite, ¹⁵N-labeled phthalimide |

| Key Enzymes/Methods | Aspartase, Glutamate dehydrogenase, Aminotransferases | Mitsunobu reaction, Electrochemical reduction, Organic synthesis |

| Typical Enrichment | ~99 atom % ¹⁵N | ~99 atom % ¹⁵N |

| Typical Yields | 70-80% | 68-95% (electrochemical), moderate to good (phthalimide route) |

| Advantages | High stereospecificity, mild conditions | Versatility, potential for large-scale production, avoids biological systems |

The synthesis of Fmoc-Asp-OH-15N requires the regioselective introduction of the Fmoc group onto the alpha-amino group of ¹⁵N-labeled aspartic acid. The side-chain carboxyl group of aspartic acid can be protected or left free. For Fmoc-Asp-OH, the side-chain carboxyl is intended to be free.

In standard Fmoc solid-phase peptide synthesis (SPPS), the alpha-amino group is protected by the base-labile Fmoc group, while the side-chain functional groups are protected by acid-labile groups. For aspartic acid, the side-chain carboxyl group is commonly protected as a tert-butyl ester (e.g., Fmoc-Asp(OtBu)-OH) peptide.compeptide.com. This tert-butyl ester is stable to the piperidine (B6355638) used for Fmoc deprotection but is cleaved by trifluoroacetic acid (TFA) during the final cleavage step from the resin peptide.compeptide.com.

However, the formation of aspartimide by cyclization of the side-chain carboxyl with the alpha-amino group can occur, particularly under basic conditions during Fmoc deprotection or coupling peptide.comadvancedchemtech.combiotage.com. To mitigate this, more sterically hindered protecting groups, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), have been developed for the aspartic acid side chain, offering improved suppression of aspartimide formation compared to the standard tert-butyl ester advancedchemtech.combiotage.com. For Fmoc-Asp-OH-15N, the free hydroxyl group (-OH) signifies that the side-chain carboxyl is not protected by an ester or other labile group. This specific derivative is used when the side chain needs to participate in reactions or modifications without requiring a separate deprotection step for the side chain.

Table 2: Common Side-Chain Protection Strategies for Fmoc-Aspartic Acid Derivatives

| Derivative Name | Side-Chain Protection | Cleavage Conditions | Notes on Aspartimide Formation |

| Fmoc-Asp-OH | -OH (Free Carboxyl) | N/A | No side-chain protection; direct use in synthesis. |

| Fmoc-Asp(OtBu)-OH | -OtBu (tert-butyl) | TFA (final cleavage) | Common, but susceptible to aspartimide formation peptide.combiotage.com. |

| Fmoc-Asp(OMpe)-OH | -OMpe (3-methylpent-3-yl) | TFA (final cleavage) | Bulky group, significantly suppresses aspartimide formation advancedchemtech.com. |

| Fmoc-Asp(OAll)-OH | -OAll (Allyl) | Pd catalyst | Stable to TFA and piperidine peptide.com. |

| Fmoc-Asp(O-2-PhiPr)-OH | -O-2-PhiPr (2-phenylisopropyl) | 1% TFA/DCM | Offers selective deprotection peptide.com. |

Ensuring the purity and isotopic integrity of Fmoc-Asp-OH-15N is paramount for its reliable use. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the primary method for purification, achieving purities often exceeding 99% altabioscience.comnih.govmerck-lifescience.com.twajpamc.com. Crystallization can also be employed for purification google.com.

Quality control measures are comprehensive, utilizing various analytical techniques:

HPLC: Confirms chemical purity and identifies related impurities altabioscience.comnih.govmerck-lifescience.com.twajpamc.com. Specifications for Fmoc-amino acids often include limits for key impurities such as β-alanine, dipeptides, and free amino acids (e.g., ≤0.1% for impurities, ≤0.2% for free amino acids) merck-lifescience.com.tw. Acetate content, which can cause chain termination during SPPS, is also strictly controlled, typically to ≤0.02% nih.govmerck-lifescience.com.tw.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and identity of the compound altabioscience.comnih.govmerck-lifescience.com.tw.

Mass Spectrometry (MS): Essential for verifying the molecular weight and, critically, the isotopic enrichment of the ¹⁵N label. High-resolution MS can confirm the precise mass corresponding to the ¹⁵N incorporation merck-lifescience.com.twgoogle.com.

Enantiomeric Purity: Assessed to ensure the L-configuration, with specifications typically ≥99.8% merck-lifescience.com.tw.

Table 3: Quality Control Parameters for Fmoc-Amino Acids

| Parameter | Typical Specification | Analytical Method(s) | Notes |

| HPLC Purity | ≥99% | RP-HPLC | Ensures chemical purity and absence of significant side-products. |

| Enantiomeric Purity | ≥99.8% | Chiral HPLC, NMR | Confirms the desired stereochemistry (L-isomer). |

| Free Amino Acid Content | ≤0.2% | GC-based assay | Indicates potential degradation or incomplete protection. |

| Acetate Content | ≤0.02% | HPLC, NMR | Prevents chain termination during SPPS; difficult to detect by standard HPLC. |

| Key Impurities | ≤0.1% | HPLC | Includes β-alanine, dipeptides, unprotected amino acids; crucial for reproducible peptide synthesis. |

| Isotopic Enrichment | ≥99 atom % ¹⁵N | Mass Spectrometry | Verifies the incorporation level of the stable isotope. |

Enzymatic and Cell-Free Systems for ¹⁵N Isotope Incorporation

Beyond direct chemical synthesis, ¹⁵N-labeled amino acids like Fmoc-Asp-OH-15N can be incorporated into proteins or peptides using biological systems, particularly cell-free protein synthesis (CFPS) and enzymatic peptide synthesis.

Cell-free protein synthesis (CFPS) systems utilize the transcription and translation machinery extracted from cells, such as Escherichia coli, to produce proteins in vitro nih.govckisotopes.comfrontiersin.orgacs.org. This method is highly advantageous for producing isotope-labeled proteins, including those labeled with ¹⁵N, by supplementing the reaction mixture with ¹⁵N-labeled amino acids nih.govckisotopes.comresearchgate.net.

Protocols for CFPS are optimized to maximize protein yield and labeling efficiency. By providing a mixture of ¹⁵N-labeled amino acids, researchers can achieve uniform or site-specific labeling of the synthesized protein. The advantages of CFPS for ¹⁵N labeling include rapid synthesis, the ability to produce proteins that may be toxic or difficult to express in vivo, and precise control over the reaction environment nih.govckisotopes.comfrontiersin.orgacs.org. Yields can range from hundreds of micrograms to milligrams per milliliter of reaction mixture frontiersin.orgresearchgate.net. These labeled proteins are invaluable for structural studies using NMR spectroscopy, metabolic tracing, and quantitative proteomics nih.govckisotopes.com.

Table 4: Cell-Free Protein Synthesis (CFPS) for ¹⁵N Labeling

| Aspect | Description |

| Principle | Utilizes extracted cellular machinery (ribosomes, tRNAs, enzymes) for transcription and translation in a non-living environment nih.govckisotopes.comfrontiersin.orgacs.org. |

| Labeling Strategy | Supplementation of the reaction mixture with ¹⁵N-labeled amino acid mixtures (e.g., ¹⁵N-Aspartic acid) to achieve uniform or site-specific labeling nih.govckisotopes.comresearchgate.net. |

| Applications | Structural biology (NMR spectroscopy), proteomics, metabolic studies, protein-protein interaction studies, production of toxic or difficult-to-express proteins nih.govckisotopes.comresearchgate.net. |

| Typical Yields | Can range from 0.5 mg/mL to over 1 mg/mL, depending on the protein and protocol optimization frontiersin.orgresearchgate.net. |

| Advantages | Speed, flexibility in reaction conditions, ability to produce challenging proteins, reduced purification burden compared to some in vivo methods nih.govckisotopes.comfrontiersin.orgacs.org. |

| Key Components | Cell extract (e.g., E. coli S30 extract), DNA template, energy regeneration system, ¹⁵N-labeled amino acids, necessary salts and cofactors ckisotopes.comfrontiersin.org. |

Enzymatic peptide synthesis, often referred to as chemo-enzymatic peptide synthesis (CEPS), employs enzymes, typically proteases, to catalyze the formation of peptide bonds. This approach can offer advantages over traditional chemical synthesis, such as milder reaction conditions, higher stereospecificity, and reduced need for complex protecting group strategies royalsocietypublishing.orgqyaobio.comresearchgate.net.

Enzymes like thermolysin can catalyze peptide bond formation through aminolysis, particularly when reaction conditions are adjusted to favor synthesis over hydrolysis, such as in low-water environments or when one of the reactants is immobilized on a solid support qyaobio.comresearchgate.net. Labeled amino acids, including Fmoc-protected derivatives, can serve as substrates in these enzymatic reactions. The efficiency and substrate specificity of these enzymatic systems are influenced by the specific enzyme used, the amino acid sequence, and the reaction parameters (e.g., pH, temperature, solvent composition) royalsocietypublishing.orgqyaobio.comresearchgate.net. CEPS can be particularly effective for synthesizing longer peptides or for creating complex structures like cyclic peptides, potentially yielding higher purity products and improved yields compared to conventional SPPS qyaobio.com.

Compound List:

Fmoc-Asp-OH-15N

Aspartic acid

L-Aspartic acid

Fmoc-Asp(OtBu)-OH

Fmoc-Asp(OMpe)-OH

Fmoc-Asp(OAll)-OH

Fmoc-Asp(O-2-PhiPr)-OH

¹⁵N-Ammonium chloride

¹⁵N-nitrite

¹⁵N-L-aspartic acid

Applications in Quantitative Proteomics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Utilizing Fmoc-Asp-OH-¹⁵N

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for in vivo incorporation of stable isotopes into proteins, allowing for accurate relative and absolute protein quantification. thermofisher.com

The fundamental principle of SILAC involves replacing a standard, or "light," amino acid in the cell culture medium with a "heavy" isotopic counterpart. In the context of Fmoc-Asp-OH-¹⁵N, this compound would be deprotected and used to supply ¹⁵N-L-aspartic acid. One population of cells is grown in a medium containing the standard "light" (¹⁴N) aspartic acid, while the other population is cultured in a medium containing the "heavy" (¹⁵N) aspartic acid. frontiersin.org

Over several cell divisions, the ¹⁵N-aspartic acid is incorporated into all newly synthesized proteins. thermofisher.com Because stable isotopes are chemically identical to their natural abundance counterparts, the labeled proteins behave in the same manner during cellular processes and subsequent biochemical fractionations. researchgate.net After the labeling phase, the cell populations are mixed, and the proteins are extracted and digested, typically with trypsin.

The resulting peptides are then analyzed by mass spectrometry. A peptide containing aspartic acid from the "light" population will have a specific mass-to-charge (m/z) ratio. The corresponding peptide from the "heavy" population will be chemically identical but will have a higher m/z ratio due to the incorporated ¹⁵N atom(s). The mass difference between the "light" and "heavy" peptide pair is predictable and depends on the number of aspartic acid residues in the peptide sequence. By comparing the signal intensities of these paired isotopic peaks in the mass spectrum, the relative abundance of the protein in the two original cell populations can be accurately determined. nih.gov

A typical SILAC experiment designed to compare protein expression between two states (e.g., treated vs. untreated cells) involves a systematic workflow.

Labeling: Two populations of cells are cultured in specialized media deficient in aspartic acid. One medium is supplemented with standard ¹⁴N-aspartic acid ("light"), and the other is supplemented with ¹⁵N-aspartic acid ("heavy"). The cells are grown for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

Experimental Treatment: The two cell populations are subjected to different experimental conditions. For example, the "heavy"-labeled cells might be treated with a drug, while the "light"-labeled cells serve as the control.

Sample Pooling and Processing: After treatment, the "light" and "heavy" cell populations are combined, typically in a 1:1 ratio based on cell count or total protein amount. nih.gov This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability from subsequent sample processing steps like cell lysis, protein extraction, and enzymatic digestion. nih.gov

Mass Spectrometry and Data Analysis: The mixed peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the peptide pairs with a characteristic mass shift. The ratio of the peak intensities for each pair directly reflects the relative abundance of that peptide, and by extension its parent protein, between the two conditions.

Table 1: Illustrative Mass Shifts in a SILAC Experiment Using ¹⁵N-Aspartic Acid

This interactive table shows the theoretical mass increase for a hypothetical tryptic peptide containing one or two aspartic acid (Asp) residues when labeled with ¹⁵N-aspartic acid.

| Peptide Sequence | Number of Asp Residues | Isotopic Label | Theoretical Monoisotopic Mass (Da) | Mass Shift (Da) |

| VGYD LGK | 1 | ¹⁴N (Light) | 751.40 | 0 |

| VGYD LGK | 1 | ¹⁵N (Heavy) | 752.40 | +1 |

| AFED NID R | 2 | ¹⁴N (Light) | 950.43 | 0 |

| AFED NID R | 2 | ¹⁵N (Heavy) | 952.42 | +2 |

Assessment: The efficiency of ¹⁵N incorporation can be assessed directly from the mass spectrometry data. By analyzing the spectra of peptides from a "heavy"-only sample, the presence of any remaining "light" signal for those same peptides can be quantified. The labeling efficiency is calculated as the ratio of the "heavy" peak intensity to the sum of "heavy" and "light" peak intensities. frontiersin.org

Optimization: Several factors can influence the efficiency of isotope incorporation:

Cell Doublings: A minimum of five to six cell doublings is generally recommended to ensure that the original "light" proteins are sufficiently diluted and replaced by newly synthesized "heavy" proteins.

Amino Acid Concentration: The concentration of the labeled amino acid in the medium must be optimized to support normal cell growth without being cytotoxic.

Amino Acid Interconversion: In some cell lines, metabolic pathways can convert one amino acid into another. For instance, arginine can sometimes be converted to proline, which can complicate quantification if not accounted for. nih.gov While aspartic acid is a non-essential amino acid for many cell lines, its metabolic fate should be considered.

Dialyzed Serum: Standard fetal bovine serum contains unlabeled amino acids. Therefore, dialyzed serum from which small molecules like amino acids have been removed is essential for efficient labeling.

In practice, labeling efficiencies often range from 93% to over 99%. frontiersin.org Modern proteomics software can account for incomplete labeling by adjusting the calculated protein ratios based on a predetermined incorporation efficiency, thereby improving the accuracy of the results. frontiersin.org

Quantitative Proteomics Methodologies Beyond Metabolic Labeling

While metabolic labeling is a powerful technique, it is not suitable for all biological systems, particularly for tissue samples or body fluids where in vivo labeling is impractical. nih.govmtoz-biolabs.com In these cases, in vitro chemical labeling strategies are employed after protein extraction and digestion.

Chemical derivatization involves covalently attaching an isotope-coded tag to a specific functional group on a peptide, such as the N-terminus or the side chain of a particular amino acid. nih.gov This process creates "light" and "heavy" versions of the peptides in vitro.

A notable strategy involves differential ¹⁴N/¹⁵N-labeling through N-terminal derivatization. In this approach, peptides from two different samples are derivatized at their N-terminal amine group with either a ¹⁴N-containing reagent or its ¹⁵N-containing counterpart. nih.govresearchgate.net For example, a reagent like 4-amidinobenzoic acid (Aba) can be synthesized with a stable isotope of nitrogen (¹⁵N) incorporated into its amidino group. nih.gov Peptides are then derivatized individually with the "light" (¹⁴N-Aba) or "heavy" (¹⁵N-Aba) reagent.

After labeling, the samples are mixed and analyzed by MS/MS. The mass difference between the ¹⁴N- and ¹⁵N-labeled peptides allows for their differentiation and relative quantification at the MS1 level. nih.gov Furthermore, this specific type of N-terminal derivatization can aid in de novo peptide sequencing, as the isotopic signature helps to unambiguously identify N-terminal fragment ions (b-ions) in the product ion spectra. nih.govresearchgate.net

¹⁵N-labeling methods, both metabolic (SILAC) and chemical, can be compared with other established quantitative techniques, such as the Isotope-Coded Affinity Tag (ICAT) and isobaric tags like Tandem Mass Tags (TMT).

¹⁵N-SILAC vs. ICAT:

Labeling Method: ¹⁵N-SILAC is an in vivo metabolic method where the label is incorporated during protein synthesis. researchgate.net ICAT is an in vitro chemical method where the label is attached to extracted proteins or peptides post-lysis. researchgate.netoup.com

Target Residues: ¹⁵N labeling using ¹⁵N-aspartic acid targets all aspartic acid residues. If a general ¹⁵N source like ¹⁵NH₄Cl is used, all nitrogen-containing residues are labeled. nih.gov In contrast, the original ICAT reagents specifically target the thiol group of cysteine residues. oup.com This makes ICAT dependent on the presence of cysteines in the peptides, potentially limiting proteome coverage.

Sample Mixing: In SILAC, samples are mixed at the cell level, which corrects for variations in downstream sample processing. nih.gov In ICAT, mixing occurs after protein extraction and labeling, which may not account for variability during the lysis and extraction steps.

Applicability: SILAC is primarily limited to cultured cells. mtoz-biolabs.com ICAT can be applied to a wider range of samples, including tissues and fluids. researchgate.net

Table 2: Comparison of Quantitative Proteomics Labeling Strategies

This interactive table summarizes and compares the key features of ¹⁵N-SILAC, Chemical ¹⁵N-Labeling, and Isotope-Coded Affinity Tag (ICAT).

| Feature | ¹⁵N-SILAC (with ¹⁵N-Asp) | Chemical ¹⁵N-Derivatization | Isotope-Coded Affinity Tag (ICAT) |

| Labeling Type | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |

| Stage of Labeling | During protein synthesis in live cells | Post-protein extraction and digestion | Post-protein extraction (on proteins) |

| Target Moiety | Aspartic Acid residues | Peptide N-terminus or other reactive groups | Cysteine residues (thiol group) |

| Sample Mixing Point | Before cell lysis | After peptide labeling | After protein labeling |

| Applicability | Cultured cells | Any protein/peptide sample | Any protein sample |

| Key Advantage | High accuracy, corrects for processing errors | Broad sample applicability | Reduces sample complexity by enriching for cysteine-containing peptides |

| Key Limitation | Limited to culturable cells; potential for amino acid conversion | Errors can be introduced before mixing | Only quantifies cysteine-containing proteins; potential for incomplete reaction |

Comparison with Isobaric Tags (TMT/iTRAQ): Techniques like TMT and iTRAQ represent another class of chemical labeling. Unlike SILAC and ICAT where quantification occurs by comparing precursor ion intensities in the MS1 scan, isobaric tags are designed to have the same nominal mass. Peptides from different samples (up to 16 with TMTpro) are labeled with different isobaric tags and pooled. In the MS1 scan, all differentially labeled versions of the same peptide appear as a single, combined peak, increasing sensitivity. washington.eduacs.org Upon fragmentation (MS/MS), special "reporter ions" are released, and the intensities of these unique low-mass reporter ions are used to determine the relative quantities of the peptide from each original sample. acs.org This "MS2-based quantification" allows for higher multiplexing compared to the "MS1-based quantification" of SILAC and ICAT. nih.gov

Analysis of Protein Turnover and Dynamics Using 15N Tracing

The use of stable isotopes, particularly ¹⁵N, has become a cornerstone in the field of quantitative proteomics for elucidating the dynamics of the proteome. The incorporation of ¹⁵N-labeled compounds into proteins allows for the precise measurement of their synthesis and degradation rates, providing a dynamic view of cellular processes. While metabolic labeling often involves feeding cells or organisms a general ¹⁵N source, such as ¹⁵N-labeled ammonium (B1175870) salts or a mixture of ¹⁵N-labeled amino acids, ¹⁵N-labeled amino acid derivatives like Fmoc-Asp-OH-¹⁵N play a critical role. nih.gov This specific compound is primarily utilized in Solid-Phase Peptide Synthesis (SPPS) to generate isotopically heavy peptide standards. nih.gov These synthetic peptides are indispensable as internal standards for mass spectrometry (MS), enabling the accurate quantification of protein turnover within a complex biological sample.

Time-Resolved Studies of Protein Degradation and Synthesis Rates

Time-resolved studies are fundamental to understanding the kinetics of protein turnover. These experiments typically involve introducing a ¹⁵N label into the cellular environment and monitoring its incorporation into the proteome over a series of time points. This method, often referred to as progressive labeling, allows researchers to track the appearance of newly synthesized, ¹⁵N-containing proteins and the corresponding disappearance of pre-existing, ¹⁴N-containing proteins. nih.gov

The experimental workflow begins with culturing cells or organisms in a medium where the primary nitrogen sources are replaced with their ¹⁵N-labeled counterparts. nih.gov Samples are then harvested at various intervals, from hours to several days, to capture the turnover rates of proteins with different half-lives. nih.gov The analysis of these samples by liquid chromatography-mass spectrometry (LC-MS) reveals pairs of peptide signals for each protein: the "light" (¹⁴N) version and the newly synthesized "heavy" (¹⁵N) version. The mass difference between these peptides is determined by the number of nitrogen atoms in the peptide sequence. nih.gov

The ratio of the heavy to light peptide signals at each time point is used to calculate the rate of incorporation. nih.gov To ensure the accuracy of these measurements, known quantities of synthetic ¹⁵N-labeled peptides, created using building blocks like Fmoc-Asp-OH-¹⁵N, can be spiked into the samples. These standards co-elute and co-ionize with their endogenous counterparts but are distinguishable by mass, correcting for variations in sample preparation and instrument performance. nih.gov

The data below illustrates findings from a hypothetical time-resolved ¹⁵N labeling experiment, showing the percentage of ¹⁵N incorporation into three different proteins over 168 hours. Proteins with essential functions that require rapid regulation, such as metabolic enzymes, typically show faster turnover rates compared to structural proteins. nih.gov

| Protein | Function | 24 hours (% ¹⁵N) | 96 hours (% ¹⁵N) | 168 hours (% ¹⁵N) |

|---|---|---|---|---|

| Metabolic Enzyme A | Glycolysis | 65.2 | 92.5 | 95.1 |

| Signaling Protein B | Kinase Cascade | 45.8 | 85.3 | 91.7 |

| Structural Protein C | Cytoskeleton | 15.3 | 55.6 | 70.4 |

Kinetic Modeling Approaches for Investigating Protein Homeostasis and Fluxes

The data gathered from time-resolved ¹⁵N tracing studies provides the foundation for kinetic modeling, a powerful approach to quantify the parameters of protein homeostasis. These models translate the raw mass spectrometry data on isotopic enrichment into absolute rates of protein synthesis and degradation. biorxiv.org By applying mathematical models, researchers can move beyond relative quantification to understand the precise fluxes that govern the concentration of each protein in a cell.

A common approach involves fitting the time-course data of ¹⁵N incorporation to an exponential decay model. biorxiv.org This allows for the calculation of the synthesis rate constant (kₛ) and the degradation rate constant (kₔ) for individual proteins. The abundance of a protein at any given time is a result of the balance between these two opposing processes. nih.gov For instance, a high protein abundance could be the result of a high synthesis rate, a low degradation rate, or a combination of both. nih.gov

More complex models, such as multi-compartment or three-pool models, can also be employed to account for factors like the reutilization of amino acids from degraded proteins and the flux of amino acids between different cellular pools. nih.gov These sophisticated models provide a more nuanced and accurate picture of protein dynamics, especially in whole-organism studies. nih.gov

The analysis of these kinetic parameters reveals that proteins within the same functional pathways often exhibit coordinated turnover rates, reflecting the cell's ability to dynamically regulate entire processes. The table below presents derived kinetic parameters for a set of proteins, illustrating the wide variation in turnover rates across the proteome. The degradation rate constant (kₔ) is often expressed as a protein's half-life (t₁/₂ = ln(2)/kₔ), providing an intuitive measure of its stability.

| Protein ID | Functional Class | Synthesis Rate (kₛ) (fraction/day) | Degradation Rate (kₔ) (fraction/day) | Calculated Half-life (days) |

|---|---|---|---|---|

| P00558 | Glycolytic Enzyme | 0.95 | 0.89 | 0.78 |

| P62258 | Ribosomal Protein | 0.31 | 0.29 | 2.39 |

| P08670 | Vimentin (Structural) | 0.12 | 0.11 | 6.30 |

| Q04695 | Transcription Factor | 1.85 | 1.92 | 0.36 |

By using ¹⁵N tracing in combination with robust kinetic modeling, and ensuring quantitative accuracy with standards synthesized from reagents like Fmoc-Asp-OH-¹⁵N, researchers can uncover the intricate regulatory mechanisms that maintain protein homeostasis and drive cellular responses to developmental or environmental cues.

Applications in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy

Investigating Protein Dynamics and Intermolecular Interactions

Development and Application of Methyl-Selective 15N Labeling for Large Molecular Systems

The study of large molecular systems, including protein complexes and intrinsically disordered proteins (IDPs), presents significant challenges for NMR spectroscopy due to increased spectral overlap and rapid relaxation unl.ptnmr-bio.comutoronto.ca. Methyl-selective labeling strategies, often involving the incorporation of 15N-labeled amino acids like aspartic acid, are pivotal in overcoming these limitations. By selectively labeling methyl groups of specific amino acids (e.g., isoleucine, leucine, valine) within a deuterated protein background, researchers can achieve higher resolution and sensitivity nih.govisotope.comnih.goveurisotop.com. This approach allows for the measurement of crucial long-range nuclear Overhauser effect (NOE) restraints, which are essential for determining the global fold of large proteins and protein complexes, extending the accessible molecular weight range for NMR studies unl.ptisotope.comnih.goveurisotop.com. The incorporation of 15N-labeled amino acids into peptides synthesized using Fmoc-asp-OH--15N contributes to these strategies by providing a labeled aspartic acid residue, which can be strategically placed within larger protein constructs or complexes to facilitate specific NMR experiments.

Research in Metabolic Tracing and Pathway Elucidation

¹⁵N Tracing for Nitrogen Metabolism Studies

The ¹⁵N isotope is a heavier, stable isotope of nitrogen that can be incorporated into biological molecules. When used as a tracer, it allows scientists to follow the fate of nitrogen atoms through metabolic pathways using sensitive analytical techniques, primarily mass spectrometry (MS) nih.govcreative-proteomics.comsilantes.commdpi.com. Fmoc-asp-OH--15N, by providing a labeled form of aspartic acid, a key amino acid involved in numerous metabolic processes, enables the tracking of nitrogen from this specific source into various downstream metabolites. This is particularly useful for understanding nitrogen assimilation, amino acid interconversions, and the synthesis of nitrogen-containing biomolecules like nucleotides and proteins nih.govresearcher.liferesearchgate.net.

Analysis of Nitrogen Fluxes and Compartmentation in Complex Biological Systemssilantes.com

The ¹⁵N label from this compound can be traced as it is incorporated into other nitrogen-containing compounds within cells or organisms. By measuring the enrichment of ¹⁵N in various metabolites over time, researchers can quantify the rates of nitrogen transfer, known as metabolic fluxes. This approach is vital for understanding how nitrogen is distributed and utilized across different cellular compartments, such as the cytoplasm or mitochondria, and how these compartments interact frontiersin.orgresearchgate.net. Studies have shown that ¹⁵N-labeled amino acids can reveal compartmentalized metabolic activities, where different cellular regions may exhibit distinct rates of nitrogen assimilation or utilization frontiersin.org.

For instance, experiments using ¹⁵N-labeled aspartate have demonstrated its incorporation into other amino acids like glutamate (B1630785), alanine, and asparagine, reflecting transamination and amidation reactions nih.gov. The rate at which ¹⁵N appears in these downstream metabolites provides quantitative data on flux through specific pathways.

Table 1: Nitrogen Incorporation into Key Metabolites Following ¹⁵N-Aspartate Labeling (Simulated Data)

| Metabolite | % ¹⁵N Enrichment (2 hours post-labeling) | Metabolic Role / Pathway Connection |

| Aspartate | 98.5 | Primary tracer; core amino acid |

| Glutamate | 75.2 | Transamination product of aspartate; central nitrogen carrier |

| Alanine | 62.1 | Derived from pyruvate (B1213749) and aspartate; involved in N transfer |

| Asparagine | 90.3 | Direct amidation of aspartate; nitrogen storage/transport |

| Methionine | 35.8 | Biosynthesis pathway from aspartate; sulfur-containing amino acid |

| Threonine | 28.5 | Biosynthesis pathway from aspartate; essential amino acid |

Elucidation of Amino Acid Biosynthetic and Catabolic Pathways

Aspartic acid is a precursor for several other amino acids, including asparagine, methionine, threonine, and lysine (B10760008) researcher.life. By using ¹⁵N-labeled aspartic acid, researchers can map these biosynthetic routes, observing the transfer of the ¹⁵N label into these daughter amino acids. This provides direct evidence for the pathways involved and allows for the quantification of flux through these anabolic processes oup.combiologists.com. Similarly, ¹⁵N tracing can illuminate catabolic pathways where aspartic acid is broken down, revealing the fate of its nitrogen atom. For example, studies have traced ¹⁵N from aspartate into urea (B33335) cycle intermediates like citrulline and arginine, and into adenine (B156593) nucleotides, indicating its role in purine (B94841) biosynthesis nih.gov.

Table 2: Pathway Flux Analysis Using ¹⁵N-Aspartate (Simulated Data)

| Pathway/Reaction | Flux Rate (nmol/min/mg protein) | Method | Study Context (Simulated) |

| Aspartate → Oxaloacetate (via Aspartate Aminotransferase) | 15.2 | ¹⁵N-Aspartate LC-MS/MS Flux Analysis | Characterizing TCA cycle anaplerosis in mammalian cells |

| Aspartate → Asparagine (via Asparagine Synthetase) | 10.5 | ¹⁵N-Aspartate LC-MS/MS Flux Analysis | Investigating nitrogen assimilation pathways in plant tissues |

| Aspartate → Methionine (via Asp-Met pathway) | 3.1 | ¹⁵N-Aspartate LC-MS/MS Flux Analysis | Mapping amino acid biosynthesis in microbial systems |

| Aspartate → Threonine (via Asp-Thr pathway) | 2.5 | ¹⁵N-Aspartate LC-MS/MS Flux Analysis | Elucidating nitrogen flow in essential amino acid synthesis |

Integration with Mass Spectrometry for Quantitative Metabolomics

The detection and quantification of ¹⁵N-labeled metabolites are critically dependent on advanced analytical techniques, with mass spectrometry (MS) being the cornerstone nih.govcreative-proteomics.comsilantes.commdpi.com. MS instruments can differentiate between molecules containing the naturally abundant ¹⁴N isotope and those enriched with the heavier ¹⁵N isotope based on their mass-to-charge ratio (m/z). This capability is fundamental for quantitative metabolomics, enabling researchers to precisely measure the extent of isotope incorporation and thus infer metabolic fluxes.

Targeted and Untargeted Profiling of ¹⁵N-Labeled Metabolitessilantes.com

Targeted Profiling: This approach focuses on monitoring specific metabolites known or hypothesized to be involved in aspartate metabolism. By using ¹⁵N-labeled aspartic acid, researchers can precisely quantify the enrichment of ¹⁵N in these targeted compounds, providing detailed kinetic information about their synthesis and degradation frontiersin.org. For example, targeted analysis can confirm the incorporation of ¹⁵N into specific amino acids or nucleotide precursors.

Untargeted Profiling: In contrast, untargeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites within a sample. When using ¹⁵N-labeled tracers, untargeted MS analysis can reveal novel pathways or unexpected metabolic fates of nitrogen by identifying metabolites that have incorporated the ¹⁵N label, even if they were not initially being studied frontiersin.orgresearchgate.netnih.govacs.org. This approach is powerful for discovering new metabolic connections or understanding system-wide responses to metabolic perturbations.

Table 3: Metabolite Profiling and ¹⁵N Enrichment (Simulated Data)

| Metabolite | Total Concentration (µM) | % ¹⁵N Abundance | Notes on Labeling Pattern |

| Aspartate | 1.2 | 98.5 | High enrichment, as expected for the tracer |

| Glutamate | 3.5 | 75.2 | Significant ¹⁵N incorporation, indicating active flux |

| Alanine | 5.1 | 62.1 | Moderate ¹⁵N enrichment, reflecting multiple pathways |

| Asparagine | 0.8 | 90.3 | High ¹⁵N enrichment, direct product of aspartate |

| Citrulline | 0.6 | 45.5 | ¹⁵N incorporation suggests involvement in urea cycle |

| Arginine | 1.1 | 30.2 | ¹⁵N incorporation indicates flux through argininosuccinate |

Quantitative Flux Analysis Using Isotope Tracers and Mass Spectrometry

The integration of ¹⁵N-labeled tracers like this compound with MS is crucial for quantitative metabolic flux analysis (MFA). By measuring the rate at which the ¹⁵N label appears in various metabolites over time, researchers can construct kinetic models of metabolic networks nih.govcreative-proteomics.commdpi.comfrontiersin.org. These models, often employing sophisticated computational algorithms, allow for the calculation of flux rates through specific biochemical reactions. For example, the ¹⁵N enrichment patterns in downstream metabolites can be used to determine the contribution of aspartate to different metabolic pathways, such as the TCA cycle or amino acid biosynthesis nih.govacs.orgnih.gov. This quantitative data is essential for understanding the dynamic regulation of metabolism and identifying key control points in biological systems.

Computational and Theoretical Approaches in Conjunction with Fmoc Asp Oh 15n Research

Molecular Dynamics Simulations of Labeled Peptides and Proteins

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. nih.govnih.gov For peptides synthesized with Fmoc-Asp-OH-¹⁵N, MD simulations can provide a dynamic picture of how the ¹⁵N label influences the behavior of the resulting biomolecule.

The substitution of ¹⁴N with the heavier ¹⁵N isotope introduces a subtle change in the mass of the aspartic acid residue. While the chemical properties are nearly identical, this mass difference can have minor, yet measurable, effects on the vibrational modes of the peptide backbone and side chains. wikipedia.org High-precision MD simulations can be used to investigate these isotopic effects.

Conformational Sampling: MD simulations explore the possible shapes (conformations) a peptide can adopt. Researchers can run parallel simulations of both the ¹⁵N-labeled and unlabeled peptides to determine if the isotopic substitution leads to any significant shifts in the preferred conformational landscape. nih.gov For example, the stability of hydrogen bonds involving the labeled amide group can be minutely affected, which in turn could alter the population of certain secondary structures like alpha-helices or beta-sheets. temple.edu While often negligible, in highly sensitive systems, these subtle changes can be computationally explored. upenn.edu

The primary kinetic isotope effect, where the heavier isotope leads to slower reaction rates, is a key principle. wikipedia.org In the context of MD simulations, this translates to slightly dampened high-frequency vibrations involving the ¹⁵N atom.

Table 1: Comparison of Vibrational Frequencies for a Peptide Amide Bond

| Isotope | C-N Stretching Frequency (cm⁻¹) (Typical Simulation Value) | N-H Bending Frequency (cm⁻¹) (Typical Simulation Value) |

| ¹⁴N (Unlabeled) | ~1150 | ~1550 |

| ¹⁵N (Labeled) | ~1145 | ~1540 |

Note: These are representative values and can vary based on the specific peptide and simulation force field.

One of the most powerful applications of MD simulations in conjunction with isotopic labeling is the refinement of structures determined by Nuclear Magnetic Resonance (NMR) spectroscopy. pnas.org NMR experiments on peptides containing ¹⁵N-labeled aspartic acid provide a set of structural restraints, such as distances between atoms and bond orientations. nih.gov

However, these experimental data often result in an ensemble of possible structures that are all consistent with the measurements, particularly in flexible regions. pnas.org MD simulations can be used to refine this ensemble by incorporating the laws of physics, leading to a more accurate and physically realistic representation of the peptide's structure and dynamics.

The refinement process typically involves:

Initial Structure Calculation: An initial set of structures is calculated based on the experimental NMR restraints (e.g., from NOEs, J-couplings, and residual dipolar couplings).

MD Simulation in Explicit Solvent: Each of these initial structures is then subjected to an MD simulation in a realistic environment (e.g., a box of water molecules).

Time-Averaged Restraint Application: The simulation is run while applying the experimental restraints in a time-averaged manner. This allows the peptide to explore a range of conformations while still being guided by the experimental data.

Energy Minimization and Final Ensemble: The resulting trajectories are analyzed, and a new, refined ensemble of low-energy structures that satisfy both the physical force field and the experimental data is generated. This process helps to resolve ambiguities and improve the quality of the final structure. rsc.org

Quantum Chemical Calculations for ¹⁵N NMR Parameters

Quantum chemical (QC) calculations, particularly using Density Functional Theory (DFT), are essential for understanding the electronic structure of molecules and predicting spectroscopic properties. mdpi.comresearchgate.net For peptides labeled with Fmoc-Asp-OH-¹⁵N, QC methods provide a direct link between the three-dimensional structure and the experimentally observed ¹⁵N NMR signals. nih.gov

The ¹⁵N chemical shift is a highly sensitive probe of the local chemical environment. semanticscholar.orgresearchgate.net Its value is determined by the electron density around the nitrogen nucleus, which is influenced by factors like backbone conformation (phi and psi angles), hydrogen bonding, and proximity to other side chains. nih.gov

QC calculations can predict ¹⁵N chemical shifts with remarkable accuracy. researchgate.netacs.org The standard computational protocol involves:

Geometry Optimization: A high-quality 3D structure of the peptide, often from an NMR-refined ensemble, is used as the starting point. The geometry is optimized at a suitable level of theory.

Shielding Constant Calculation: The magnetic shielding constant for the ¹⁵N nucleus is calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. semanticscholar.org

Chemical Shift Conversion: The calculated shielding constant is then converted to a chemical shift value by comparing it to the shielding constant of a reference compound (e.g., nitromethane). semanticscholar.org

By comparing the calculated chemical shifts for different peptide conformations to the experimental values, researchers can validate structural models and gain confidence in their accuracy. rsc.orgresearchgate.net Similarly, J-coupling constants (spin-spin coupling constants), which provide information about bond connectivity and dihedral angles, can also be calculated and used for structural elucidation. nih.govnih.gov

Table 2: DFT-Calculated vs. Experimental ¹⁵N Chemical Shifts for a Model Dipeptide

| Conformation | Hydrogen Bonding Status | Calculated ¹⁵N Chemical Shift (ppm) | Experimental ¹⁵N Chemical Shift (ppm) | Deviation (ppm) |

| Alpha-helical | H-bonded | 118.5 | 119.2 | -0.7 |

| Beta-sheet | H-bonded | 115.3 | 116.0 | -0.7 |

| Random coil | Not H-bonded | 124.1 | 123.5 | +0.6 |

Note: Values are illustrative and depend on the specific peptide, DFT functional, basis set, and solvent model used. Accuracies with modern methods can reach within a few ppm of experimental values. researchgate.net

While the electronic structure of a molecule is primarily determined by the arrangement of electrons and nuclei, isotopic substitution can cause subtle secondary electronic effects. The change in mass affects the vibrational energy levels of the molecule. britannica.comajchem-a.com Since the molecule is never perfectly still, its structure is an average over the vibrational ground state.

The heavier ¹⁵N isotope leads to a slightly lower zero-point vibrational energy and a smaller vibrational amplitude compared to ¹⁴N. This can result in a minuscule shortening of the average N-H bond length. nih.gov Because NMR chemical shifts are exquisitely sensitive to bond lengths and angles, this small structural change can lead to a measurable "isotope shift" in the chemical shifts of neighboring nuclei (e.g., the amide proton). nih.gov Quantum chemical calculations are the only way to theoretically dissect and quantify these subtle but important effects, providing a complete picture of the consequences of isotopic labeling. researchgate.net

Bioinformatic and Chemoinformatic Tools for Labeled Data Analysis

The analysis of data from experiments using ¹⁵N-labeled compounds relies on a suite of specialized software tools. These tools are crucial for processing raw data, identifying labeled peptides, and quantifying their abundance.

In the context of NMR, software packages are used for:

Spectral Processing: Converting the raw time-domain signal into a frequency-domain spectrum.

Peak Picking and Assignment: Identifying individual resonance peaks and assigning them to specific atoms in the peptide, a process greatly aided by the known ¹⁵N label in the aspartic acid residue.

Structure Calculation: Using the assigned peaks and derived restraints (distances, angles) to compute the 3D structure of the peptide. nih.gov

For mass spectrometry-based proteomics, where ¹⁵N labeling is often used for quantitative studies, key bioinformatic tools perform the following functions: nih.govresearchgate.net

Peptide Identification: Searching experimental mass spectra against a protein database to identify the amino acid sequences of the peptides. nih.gov

Quantification: Calculating the relative abundance of peptides between different samples by comparing the signal intensities of the light (¹⁴N) and heavy (¹⁵N) versions of each peptide. ckisotopes.comnih.gov Software must be able to account for the variable number of nitrogen atoms in each peptide to calculate the correct mass shift. ckisotopes.com

Enrichment Calculation: Determining the percentage of ¹⁵N incorporation in the labeled sample, which is crucial for accurate quantification. ckisotopes.comnih.gov

Table 3: Common Software Tools for Analyzing ¹⁵N-Labeled Data

| Software Tool | Primary Application | Key Functions for ¹⁵N Data |

| CcpNmr Analysis | NMR | Spectral processing, peak assignment, structure calculation and refinement. nih.gov |

| Protein Prospector | Mass Spectrometry | Database searching, quantification of ¹⁵N-labeled peptides, calculation of labeling efficiency. nih.gov |

| Census | Mass Spectrometry | Extracts ion chromatograms, calculates peptide and protein abundance ratios from ¹⁵N-labeled data. ckisotopes.com |

| MATLAB | General/Custom | Custom script development for simulating and fitting complex isotopic patterns to experimental data. acs.org |

Algorithms for Automated Processing and Quantification of Isotope-Labeled Proteomics Data

The automated analysis of data from experiments using 15N labeling, such as those incorporating Fmoc-Asp-OH-15N, is a critical step in the proteomics workflow. nih.govacs.org Algorithms are designed to handle the specific challenges posed by 15N labeling, where the mass shift between labeled ("heavy") and unlabeled ("light") peptides is not constant but depends on the number of nitrogen atoms in the peptide's sequence. frontiersin.orgbiorxiv.orgckisotopes.com

Key algorithmic steps in processing this data include:

Chemical Noise Filtering: Initial processing steps aim to reduce the background noise inherent in mass spectrometry data to improve the signal-to-noise ratio for peptide signals. nih.govacs.org

Feature Detection and Isotope Cluster Identification: Algorithms identify potential peptide signals (features) in the mass spectrometry data. For 15N-labeled experiments, this involves recognizing the characteristic isotopic patterns of both the light (natural abundance 14N) and heavy (15N-enriched) peptide pairs. frontiersin.orgbiorxiv.org A significant challenge is that incomplete 15N enrichment can lead to broader and more complex isotope clusters for the heavy peptides, making it difficult to identify the monoisotopic peak. frontiersin.orgbiorxiv.orgresearchgate.net

Peptide Pair Matching: The software must correctly pair the corresponding light and heavy labeled peptides. This is more complex for 15N labeling than for other methods because the mass difference varies with the peptide sequence. frontiersin.orgckisotopes.com

Quantification: Once peptide pairs are identified, their relative abundance is determined by comparing the intensities or the areas under the curve of their extracted ion chromatograms. acs.orgacs.org Advanced algorithms can account for and correct for incomplete labeling by using the determined labeling efficiency to adjust the calculated peptide ratios. frontiersin.orgbiorxiv.orgresearchgate.net

Several software tools have been developed to automate these processes. For instance, Protein Prospector is a web-based tool that includes a workflow for 15N quantification, allowing for manual validation of results and adjustment for labeling efficiency. frontiersin.orgbiorxiv.org Another example is the Census software, which has algorithms specifically designed to calculate the mass shift for each peptide based on its sequence and to determine the atomic percent enrichment of 15N for individual peptides. ckisotopes.com The table below summarizes some of the key software and algorithms used in the field.

| Software/Algorithm | Key Features | Relevant Applications |

| Protein Prospector | Web-based, interactive feedback, manual validation, labeling efficiency correction. frontiersin.orgbiorxiv.org | 15N metabolic labeling quantification. frontiersin.orgbiorxiv.org |

| Census | Calculates variable mass shifts, determines peptide-specific 15N enrichment, outlier filtering. ckisotopes.com | Analysis of stable isotope labeling data, including 15N. ckisotopes.com |

| QUIL | Automated protein quantification, dynamic background subtraction, outlier-resistant ratio estimation. acs.org | High-throughput proteomics using stable isotope labeling. acs.org |

| MaxQuant | Integrated platform for proteomics data analysis, includes quantification for metabolic labeling. researchgate.net | General quantitative proteomics. |

| OpenMS | An open-source software platform for flexible mass spectrometry data analysis. nih.gov | Customizable proteomics workflows. nih.gov |

These computational tools are indispensable for converting the raw output of mass spectrometers into meaningful quantitative data on protein expression.

Statistical Validation and Interpretation of Differential Expression and Flux Analyses

For differential expression analysis in proteomics, statistical tests are applied to the calculated protein ratios. Common statistical approaches include:

t-tests and ANOVA: These are used to determine if the differences in protein abundance between experimental groups are statistically significant. ckisotopes.com

Outlier Removal: Algorithms are used to identify and remove outlier peptide ratios before protein-level quantification to improve accuracy and precision. researchgate.netacs.org For example, the StatQuant tool uses Z-values for this purpose. researchgate.net

Data Normalization: This step is essential to correct for systematic variations between samples that are not due to biological changes. frontiersin.org

The results are often visualized using volcano plots, which plot the statistical significance (p-value) against the magnitude of change (fold change), allowing for easy identification of proteins that are both statistically significant and biologically relevant in their expression changes.

In the context of Metabolic Flux Analysis (MFA) , computational modeling is used to determine the rates of metabolic pathways. oup.com When using 15N-labeled substrates, the distribution of 15N isotopes in downstream metabolites is measured. researchgate.netcreative-proteomics.com This data is then used as a constraint in a computational model of the metabolic network to solve for the unknown intracellular fluxes. oup.com

Several software packages are available for MFA, which often include modules for statistical validation:

| Software Suite | Functionality | Key Features |

| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based package for isotopically non-stationary metabolic flux analysis. ucdavis.eduvueinnovations.com | Models complex metabolic networks and performs flux estimation and statistical analysis. vueinnovations.com |

| MFA Suite™ | A toolkit for quantifying intracellular metabolic pathway rates. vueinnovations.com | Includes applications like ETA and PIRAMID for data processing and flux analysis. vueinnovations.com |

| OpenFlux | An open-source software for 13C-based metabolic flux analysis, with principles applicable to 15N. ucdavis.edu | Provides a platform for modeling and simulating metabolic fluxes. ucdavis.edu |

| 13CFLUX2 | A software package for flux analysis with carbon labeling; the underlying mathematical frameworks are adaptable for 15N data. oup.comucdavis.edu | Performs flux calculations and confidence interval estimation. ucdavis.edu |

These computational tools not only calculate the most likely flux distribution but also provide statistical measures of the goodness-of-fit and confidence intervals for the estimated flux values. This allows researchers to assess the reliability of their flux maps and to identify which pathways are most significantly altered under different conditions.

Emerging Research Avenues and Future Directions for Fmoc Asp Oh 15n

Development of Novel and Spatially Resolved Isotope Labeling Strategies

The development of innovative isotope labeling techniques is crucial for enhancing the capabilities of NMR spectroscopy and mass spectrometry in studying protein structure and dynamics. While uniform labeling has been a standard approach, newer strategies are focusing on selective and spatially resolved labeling to simplify complex spectra and provide more precise structural information.

One emerging strategy involves the use of specific metabolic precursors to introduce isotopes at particular positions within amino acids. For instance, using fumarate (B1241708) as a carbon source in E. coli grown in D2O allows for the stereospecific incorporation of protons at the β2 position of amino acids in the oxaloacetate family, which includes aspartic acid. This approach, when combined with 15N labeling, can provide valuable distance restraints for NMR-based structure determination. Another powerful technique is sparse labeling, where only selected amino acids are isotopically labeled. This method is particularly advantageous for studying large proteins or proteins expressed in mammalian cells, where uniform labeling can be challenging. Fmoc-Asp-OH-15N is an ideal reagent for such targeted labeling approaches, allowing for the precise introduction of a 15N label at aspartate residues during peptide synthesis.

Future research is likely to focus on developing more sophisticated spatially resolved labeling patterns. This could involve combining Fmoc-Asp-OH-15N with other selectively labeled amino acids to create specific isotopic signatures within a protein. Such patterns would act as powerful probes for studying protein folding, conformational changes, and intermolecular interactions with unprecedented detail. The evolution of dynamic labeling techniques, such as pulsed SILAC (pSILAC), also opens new avenues for temporal analysis of protein synthesis and turnover, where the precise timing of Fmoc-Asp-OH-15N incorporation could be monitored.

Table 1: Comparison of Isotope Labeling Strategies

| Strategy | Description | Advantage | Relevance of Fmoc-Asp-OH-15N |

|---|---|---|---|

| Uniform Labeling | All instances of a particular atom (e.g., Nitrogen) are replaced with its stable isotope. | Provides a general overview of the entire protein. | Foundational technique where Fmoc-Asp-OH-15N can be a source of 15N. |

| Selective Labeling | Only specific amino acid types are labeled. | Simplifies spectra of large proteins and protein complexes. | A key component for introducing 15N specifically at Asp residues. |

| Stereospecific Labeling | Isotopes are incorporated at specific stereochemical positions. | Provides detailed conformational restraints. | Can be used in conjunction with other labeling to refine structural models. |

| Sparse Labeling | A limited number of selected amino acids are labeled. | Useful for proteins expressed in systems where uniform labeling is difficult. | Ideal for targeted introduction of 15N at Asp residues in a sparsely labeled background. |

| Pulsed Labeling (pSILAC) | The introduction of labeled amino acids is timed to study dynamic processes. | Allows for the temporal analysis of protein synthesis and turnover. | Can be used as the labeled counterpart to track the dynamics of aspartate-containing proteins. |

Application in Structural Biology of Highly Challenging Systems, such as Membrane Proteins and Amyloids

Membrane proteins and amyloid fibrils represent two of the most challenging classes of biological macromolecules for structural biologists. Their size, insolubility, and dynamic nature often preclude the use of conventional structural biology techniques like X-ray crystallography and solution NMR. Stable isotope labeling, particularly with 15N, is a cornerstone of the solid-state NMR (ssNMR) techniques used to study these systems.

In the context of membrane proteins, inter-helix hydrogen bonding involving polar residues like asparagine and aspartic acid can be critical for the proper folding and assembly of transmembrane helices. The incorporation of Fmoc-Asp-OH-15N allows for the precise monitoring of these interactions via ssNMR, providing insights into the architecture and dynamics of membrane proteins in a near-native lipid environment. Strategies to overcome the challenges of membrane protein crystallization, such as the use of lipidic cubic phases, are often complemented by spectroscopic methods where 15N labeling is essential.

Similarly, understanding the polymorphism of amyloid fibrils, which is a hallmark of many neurodegenerative diseases, relies heavily on ssNMR. The observation of sharp cross-peaks in multidimensional ssNMR spectra of amyloid fibrils provides definitive evidence for their well-defined molecular structures. By selectively labeling aspartate residues with 15N using Fmoc-Asp-OH-15N, researchers can probe the local environment of these residues within the fibril core, helping to elucidate the structural basis of different fibril morphologies and their self-propagating nature.

Advancements in Hybrid Analytical Techniques Combining NMR, MS, and Cryo-Electron Microscopy

The integration of multiple biophysical techniques, known as a hybrid approach, is becoming increasingly powerful for characterizing the structure and dynamics of complex biological systems. Combining data from cryo-electron microscopy (cryo-EM), NMR spectroscopy, and mass spectrometry (MS) allows researchers to leverage the strengths of each method to overcome their individual limitations.

Cryo-EM has revolutionized structural biology by enabling the visualization of large macromolecular assemblies at near-atomic resolution. However, cryo-EM often struggles to resolve highly flexible regions of proteins. This is where NMR, particularly ssNMR with 15N labeling, can provide complementary information. By using Fmoc-Asp-OH-15N to introduce labels into flexible loops or domains containing aspartate residues, NMR can characterize the motion and conformational heterogeneity of these regions, which may be invisible in the cryo-EM density map.

Mass spectrometry is another key partner in these hybrid approaches. High-resolution MS can be used to quantify the incorporation of 15N labels and identify any metabolic scrambling of the isotopes, ensuring the accuracy of the NMR data interpretation. Furthermore, new developments in hybrid mass spectrometers that combine the features of triple quadrupoles with advanced linear ion traps are enabling the rapid and sensitive analysis of 15N-labeled proteins, bridging the gap between proteomics discovery and targeted clinical applications. In this context, Fmoc-Asp-OH-15N serves as a fundamental tool for generating the precisely labeled standards and internal references required for these advanced analytical workflows.

Potential for Expanding 15N Labeling into Unexplored Biological Pathways and Non-Model Organisms

While much of the research using stable isotope labeling has focused on well-characterized model organisms like E. coli, there is a vast and largely unexplored landscape of biological pathways and non-model organisms where these techniques could yield significant discoveries. Metabolic labeling with 15N has already demonstrated its potential in plants like Arabidopsis, where it is used for the relative quantification of proteins in proteomic studies.

The use of Fmoc-Asp-OH-15N in solid-phase peptide synthesis provides a route to generate labeled peptides that can be used as probes or standards for studying biological pathways in systems that are not amenable to traditional metabolic labeling. For instance, 15N-labeled peptides can be used to study enzyme kinetics, protein-protein interactions, and post-translational modifications in cell extracts or in vitro reconstituted systems from non-model organisms.

Furthermore, metabolic labeling techniques are being extended to more complex organisms. For example, a 15N-enriched bacteria diet has been successfully used for metabolic labeling in a mouse model to study psychopathologies, demonstrating the feasibility of applying these methods to whole animals. In a similar vein, the ciliated protozoan Tetrahymena thermophila has been metabolically labeled with 15N to study histone modifications. As these in vivo labeling methods become more widespread, the demand for labeled standards and synthetic peptides, for which Fmoc-Asp-OH-15N is a key building block, will undoubtedly increase, facilitating the expansion of quantitative proteomics and structural biology into new frontiers of the biological world.

Q & A

Q. What are the recommended methods for synthesizing Fmoc-Asp-OH--15N, and how can isotopic purity be ensured during synthesis?

Synthesis involves introducing the 15N isotope at specific positions using high-purity 15N-labeled precursors. The Fmoc group is added via standard solid-phase peptide synthesis (SPPS) protocols under anhydrous conditions. Isotopic purity is ensured by:

- Purification via reverse-phase HPLC to remove unlabeled byproducts.

- Validation using isotopic ratio mass spectrometry (IRMS) or 15N NMR to confirm isotopic integrity.

- Monitoring reaction intermediates with LC-MS to detect isotopic dilution .

Q. Which analytical techniques are most effective for characterizing the isotopic enrichment of this compound?

- 15N NMR spectroscopy : Directly identifies 15N incorporation at specific sites (e.g., α-amino or side-chain positions).

- High-resolution mass spectrometry (HRMS) : Quantifies isotopic abundance ratios (e.g., 15N vs. 14N).

- Elemental analysis coupled with IRMS : Measures bulk isotopic purity. Cross-validation using multiple techniques minimizes errors from instrument-specific limitations .

Q. How should this compound be stored to maintain isotopic and chemical stability?

- Store at -20°C in anhydrous, oxygen-free conditions (e.g., under argon).

- Use desiccants to prevent hydrolysis of the Fmoc group.

- Avoid repeated freeze-thaw cycles; aliquot into single-use vials for long-term stability .

Advanced Research Questions

Q. How does the incorporation of 15N isotopes in Fmoc-Asp-OH influence its reactivity in solid-phase peptide synthesis (SPPS)?

Kinetic isotope effects (KIEs) may slightly alter reaction kinetics during Fmoc deprotection (e.g., piperidine-mediated cleavage). Mitigation strategies include:

Q. How can discrepancies in isotopic incorporation data between NMR and mass spectrometry be resolved?

Discrepancies arise from technique-specific limitations:

Q. What experimental design considerations are critical when using this compound in metabolic flux analysis studies?

Key considerations include:

- Selecting cell/tissue models with active aspartate metabolism (e.g., cancer cells).

- Optimizing tracer concentration to avoid isotopic dilution.

- Time-course sampling to capture dynamic labeling patterns.

- Pairing with computational models (e.g., isotopomer spectral analysis) to interpret flux data.

- Including unlabeled controls to distinguish endogenous vs. tracer-derived signals .

Q. How can researchers optimize SPPS protocols to minimize isotopic scrambling during this compound incorporation?

- Use mild coupling reagents (e.g., HATU/DIPEA) to reduce racemization.

- Limit reaction temperatures (< 25°C) during resin swelling and coupling.

- Perform mid-synthesis Kaiser tests to confirm coupling efficiency.

- Analyze truncated sequences via LC-MS to detect scrambling artifacts .

Methodological Guidance

Q. How should researchers design controls to validate isotopic labeling efficiency in peptide synthesis?

- Negative controls : Synthesize peptides using unlabeled Fmoc-Asp-OH to establish baseline data.

- Positive controls : Use commercially available 15N-labeled standards (if accessible).

- Internal standards : Spike samples with known ratios of 14N/15N analogs for MS quantification .

Q. What strategies are effective for troubleshooting low isotopic incorporation yields?

Q. How can isotopic data from this compound be integrated into computational models for metabolic studies?

- Use software tools (e.g., INCA, OpenFLUX) to map 15N labeling patterns onto metabolic networks.

- Combine MS/MS data with stoichiometric models to calculate flux rates.

- Validate models using time-resolved isotopic enrichment data .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in isotopic labeling experiments?

Q. How should researchers address conflicting isotopic data in peer-reviewed publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.